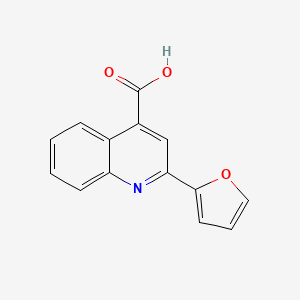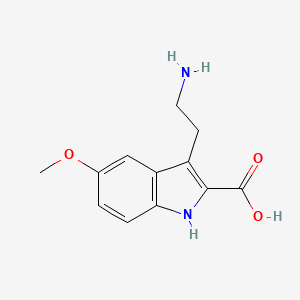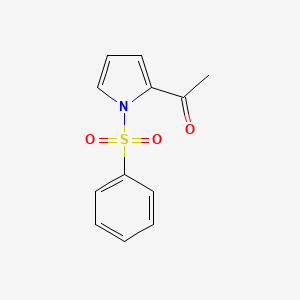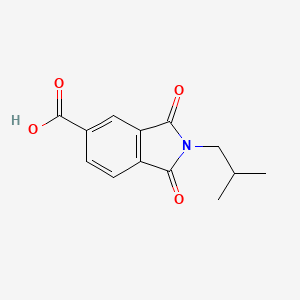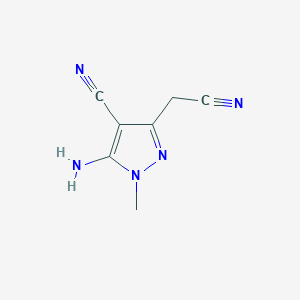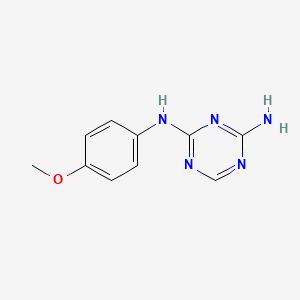
n-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine and its derivatives involves various chemical reactions, including the interaction of different amines and hydrazones to form novel compounds. For instance, Bektaş et al. (2010) synthesized 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones reacting with primary amines, highlighting the versatility of triazine derivatives in chemical synthesis (Bektaş et al., 2010).
Molecular Structure Analysis
The molecular structure of N-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine compounds has been extensively analyzed through X-ray diffraction and other spectroscopic methods. Thanigaimani et al. (2012) explored the crystal structure of a derivative, demonstrating the triazine ring's dihedral angle with adjacent benzene rings and the formation of a supramolecular ribbon through hydrogen bonding (Thanigaimani et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of N-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine involves various transformations, including reactions with different nucleophiles to form triazacarbazoles, benzofuro[2,3-e][1,2,4]-triazines, and 6-azapurine derivatives, showcasing the compound's potential for creating diverse chemical structures (Chupakhin et al., 2001).
Physical Properties Analysis
The physical properties of N-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine derivatives, such as solubility, melting points, and crystallinity, have been studied to understand their behavior in various solvents and conditions. Díaz‐Ortiz et al. (2004) reported the synthesis of 2,4-diamino-1,3,5-triazines under microwave irradiation, highlighting a green synthesis approach that impacts the physical properties of the synthesized compounds (Díaz‐Ortiz et al., 2004).
Chemical Properties Analysis
The chemical properties of N-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine are characterized by its reactivity towards different functional groups, the formation of zwitterionic salts, and its ability to participate in hydrogen bonding and π-π interactions. Studies by Bakharev and Gidaspov (2007) on the synthesis and structure of zwitterionic salts of 2-methoxy-4-amino-6-dinitromethyl-1,3,5-triazines provide insights into the chemical behavior and potential applications of these compounds (Bakharev & Gidaspov, 2007).
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
- β-Lactam Antibiotics Synthesis : N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine is utilized in the synthesis of β-lactam antibiotics. This compound facilitates the production of a key intermediate with good diastereo-selectivity, which is crucial in the development of these antibiotics (Cainelli, Galletti, & Giacomini, 1998).
Industrial and Material Science Applications
- UV Light Absorbing Derivatives : Research has shown the synthesis of UV light absorbing derivatives using 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine. These derivatives are significant in industrial applications for protecting materials against UV light damage (Jiang, Wang, & Li, 2008).
- Aromatic Polyamides with s-Triazine Rings : New aromatic polyamides containing s-triazine rings have been developed, demonstrating notable solubility in polar solvents and excellent thermal stability. These materials have potential applications in high-performance polymers and electronics (Sagar et al., 1997).
Environmental Applications
- Pesticide Removal from Wastewater : A study utilized lignocellulosic substrates as adsorbents for removing pesticides, including N-(1,1-dimethyl)-Nethyl-6-methoxy-1,3,5-triazine-2,4-diamine, from wastewater. This approach offers a low-cost and efficient method for environmental remediation (Boudesocque et al., 2008).
Corrosion Inhibition
- Corrosion Inhibition in Acidic Medium : Triazine derivatives, including those with 4-methoxyphenyl groups, have been studied as corrosion inhibitors for N80 steel in acidic solutions. These compounds exhibit high inhibition efficiency and are promising for protecting metal surfaces in industrial settings (Yadav et al., 2015).
Analytical Chemistry Applications
- Photoinitiators in Polymerization : 2,4-Bis-(trichloromethyl)-6-(4-methoxy)phenyl-1,3,5-triazine has been used as a radical reactive photoinitiator for UV-crosslinking of acrylic pressure-sensitive adhesives. This compound demonstrates effective initiation of polymerization reactions under specific light conditions, relevant in the field of material sciences (Kabatc, Czech, & Kowalczyk, 2011).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. It also involves understanding how to handle and store the compound safely.
Orientations Futures
This involves speculating on potential future research directions. For example, if the compound has interesting biological activity, future research might involve studying its potential as a drug.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
Propriétés
IUPAC Name |
2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-16-8-4-2-7(3-5-8)14-10-13-6-12-9(11)15-10/h2-6H,1H3,(H3,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFPJEGIIOQLNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353895 | |
| Record name | N~2~-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
CAS RN |
4460-15-5 | |
| Record name | N~2~-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








